molecular formula C15H14N2O4 B6392785 2-Amino-5-(4-ethoxycarbonylphenyl)nicotinic acid CAS No. 1261946-01-3

2-Amino-5-(4-ethoxycarbonylphenyl)nicotinic acid

Cat. No.: B6392785
CAS No.: 1261946-01-3
M. Wt: 286.28 g/mol
InChI Key: YYPSZLSKMLAUSE-UHFFFAOYSA-N
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Description

2-Amino-5-(4-ethoxycarbonylphenyl)nicotinic acid, also known as DPA-714, is a chemical compound with the molecular formula C15H14N2O4 and a molecular weight of 286.28 g/mol.

Properties

IUPAC Name

2-amino-5-(4-ethoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-2-21-15(20)10-5-3-9(4-6-10)11-7-12(14(18)19)13(16)17-8-11/h3-8H,2H2,1H3,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPSZLSKMLAUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688087
Record name 2-Amino-5-[4-(ethoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261946-01-3
Record name 2-Amino-5-[4-(ethoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-ethoxycarbonylphenyl)nicotinic acid typically involves the reaction of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate and malononitrile . The reaction conditions often include the use of electron-withdrawing groups such as Cl, Br, and NO2 in the arylazo moiety to facilitate the formation of the desired product . The reaction is carried out under controlled conditions to ensure the formation of 2-amino-5-arylazo-6-aryl substituted nicotinates .

Industrial Production Methods

Industrial production methods for 2-Amino-5-(4-ethoxycarbonylphenyl)nicotinic acid are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-ethoxycarbonylphenyl)nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving 2-Amino-5-(4-ethoxycarbonylphenyl)nicotinic acid include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from the reactions of 2-Amino-5-(4-ethoxycarbonylphenyl)nicotinic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinic acid derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-ethoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling pathways and gene expression.

Comparison with Similar Compounds

2-Amino-5-(4-ethoxycarbonylphenyl)nicotinic acid can be compared with other similar compounds, such as:

    2-Amino-5-phenyl nicotinic acid: Similar in structure but lacks the ethoxycarbonyl group.

    2-Amino-5-(4-methoxyphenyl)nicotinic acid: Contains a methoxy group instead of an ethoxycarbonyl group.

    2-Amino-5-(4-carboxyphenyl)nicotinic acid: Features a carboxy group in place of the ethoxycarbonyl group.

The uniqueness of 2-Amino-5-(4-ethoxycarbonylphenyl)nicotinic acid lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

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